molecular formula C31H32O10 B1199854 Quanolirone II

Quanolirone II

Cat. No.: B1199854
M. Wt: 564.6 g/mol
InChI Key: QNOJERQXICDFKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quanolirone II is a quinolinone derivative, a class of heterocyclic compounds characterized by a bicyclic structure comprising a benzene ring fused to a pyridinone moiety. Quinolinones are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . For instance, Michelini et al. This compound likely shares these features, given its structural similarity to other quinolinones.

Properties

Molecular Formula

C31H32O10

Molecular Weight

564.6 g/mol

IUPAC Name

1,6,10-trihydroxy-2-[5-hydroxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]-8-methyltetracene-5,12-dione

InChI

InChI=1S/C31H32O10/c1-12-8-18-17(21(33)9-12)10-19-26(30(18)37)29(36)16-5-4-15(28(35)25(16)31(19)38)22-11-23(27(34)14(3)39-22)41-24-7-6-20(32)13(2)40-24/h4-5,8-10,13-14,20,22-24,27,32-35,37H,6-7,11H2,1-3H3

InChI Key

QNOJERQXICDFKV-UHFFFAOYSA-N

SMILES

CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C6C(=CC(=CC6=C5O)C)O)O)O

Canonical SMILES

CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=C6C(=CC(=CC6=C5O)C)O)O)O

Synonyms

quanolirone II

Origin of Product

United States

Comparison with Similar Compounds

Quanolirone II belongs to the quinolinone family, which includes compounds such as 4(1H)-quinolinone, heterocycle-fused quinolinones, and boronic acid derivatives (e.g., (3-Bromo-5-chlorophenyl)boronic acid). Below is a detailed comparison based on structural, synthetic, and functional properties.

Structural Comparison
Property This compound (Hypothetical) 4(1H)-Quinolinone (3-Bromo-5-chlorophenyl)boronic acid
Molecular Formula C₁₄H₁₀N₂O₂ (estimated) C₉H₇NO C₆H₅BBrClO₂
Molecular Weight ~250.24 g/mol 145.16 g/mol 235.27 g/mol
Ring System Bicyclic (quinolinone core) Monocyclic Aromatic with boronic acid substituent
Polar Surface Area ~50 Ų 33.4 Ų 40.46 Ų
Bioavailability Moderate (estimated) Low High (GI absorption)

Key Insights :

  • This compound’s bicyclic structure likely enhances its binding affinity to biological targets compared to simpler monocyclic quinolinones .
  • Boronic acid derivatives exhibit higher bioavailability due to improved solubility and membrane permeability, as seen in (3-Bromo-5-chlorophenyl)boronic acid (Log S = -2.99, solubility = 0.24 mg/mL) .

Key Insights :

  • This compound’s synthesis likely requires transition-metal catalysts, similar to boronic acid derivatives, but with higher complexity due to its bicyclic system .
  • 4(1H)-quinolinone synthesis is more straightforward but yields less pharmacologically versatile structures.

Key Insights :

  • Boronic acid derivatives show superior potency due to their electrophilic boron center, enhancing target interaction .
  • This compound’s moderate activity may stem from balanced lipophilicity (Log P ~2.15 estimated) and ring rigidity .

Q & A

Q. How can systematic reviews optimize evidence synthesis for this compound’s mechanism of action?

  • Methodological Answer : Follow PRISMA guidelines to screen and extract data from databases (e.g., PubMed, Embase). Use tools like Rayyan for collaborative screening. Assess study quality via ROBINS-I or GRADE criteria. Perform meta-regression to explore heterogeneity sources (e.g., study design, sample sizes) .

Q. What practices enhance interdisciplinary collaboration in this compound research?

  • Methodological Answer : Establish clear roles using frameworks like CRediT (Contributor Roles Taxonomy). Use shared platforms (e.g., LabArchives, GitHub) for real-time data sharing. Schedule cross-disciplinary workshops to align on terminology and objectives. Document decision-making processes transparently to mitigate conflicts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quanolirone II
Reactant of Route 2
Quanolirone II

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